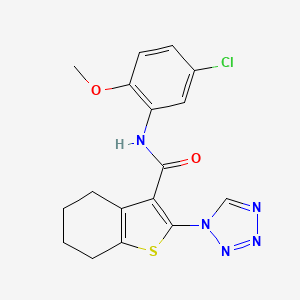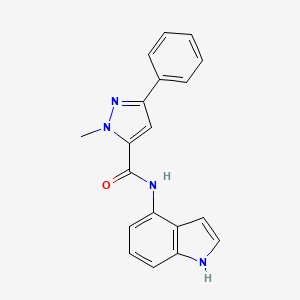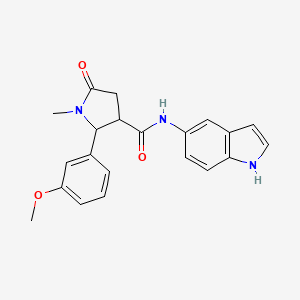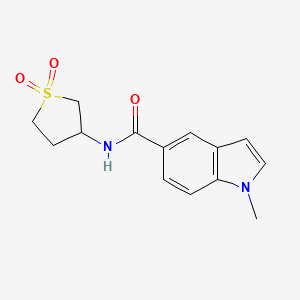![molecular formula C20H23N3O5S B11001864 methyl 2-{[(4,7-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate](/img/structure/B11001864.png)
methyl 2-{[(4,7-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-{[(4,7-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a complex organic compound that features an indole moiety, a thiazole ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[(4,7-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The thiazole ring can be constructed via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(4,7-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
Methyl 2-{[(4,7-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-{[(4,7-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function . The thiazole ring can also play a role in binding to metal ions or other biomolecules .
Comparison with Similar Compounds
Similar Compounds
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Shares the indole moiety and has similar biological activities.
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Another indole derivative with antiviral properties.
Uniqueness
Methyl 2-{[(4,7-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is unique due to its combination of an indole and thiaz
Properties
Molecular Formula |
C20H23N3O5S |
|---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
methyl 2-[(4,7-dimethoxy-1-methylindole-2-carbonyl)amino]-5-propan-2-yl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C20H23N3O5S/c1-10(2)17-15(19(25)28-6)21-20(29-17)22-18(24)12-9-11-13(26-4)7-8-14(27-5)16(11)23(12)3/h7-10H,1-6H3,(H,21,22,24) |
InChI Key |
OPLOWRQJTBPMDC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N=C(S1)NC(=O)C2=CC3=C(C=CC(=C3N2C)OC)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B11001784.png)

![1-[(4-chlorophenyl)sulfonyl]-N-(1H-indol-4-yl)piperidine-4-carboxamide](/img/structure/B11001791.png)

![1-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}piperidine-3-carboxylic acid](/img/structure/B11001798.png)

![N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B11001801.png)
![N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-2-(1-isopropyl-1H-indol-3-yl)acetamide](/img/structure/B11001813.png)


![6-({[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)hexanoic acid](/img/structure/B11001826.png)
methanone](/img/structure/B11001833.png)
![ethyl 4-methyl-2-({[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B11001841.png)
![N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B11001849.png)
